(5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid
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Overview
Description
(5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolo[1,2-a][1,5]diazocine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrrolo[1,2-a][1,5]diazocine ring system through a series of cyclization reactions. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents onto the pyrrolo[1,2-a][1,5]diazocine ring system, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
(5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound’s properties may make it useful in the development of new materials, such as polymers or coatings with specific functionalities.
Mechanism of Action
The mechanism of action of (5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target, but may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid include other pyrrolo[1,2-a][1,5]diazocine derivatives, as well as compounds with similar ring systems, such as pyrrolopyridines or pyrrolopyrimidines.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields, offering potential advantages over similar compounds in terms of reactivity, selectivity, and biological activity.
Properties
Molecular Formula |
C17H27N3O6 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(5R,8R,10aS)-3-acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid |
InChI |
InChI=1S/C17H27N3O6/c1-10(21)19-8-7-11-5-6-13(15(23)24)20(11)14(22)12(9-19)18-16(25)26-17(2,3)4/h11-13H,5-9H2,1-4H3,(H,18,25)(H,23,24)/t11-,12+,13+/m0/s1 |
InChI Key |
DNUKGHCAPBQYLM-YNEHKIRRSA-N |
Isomeric SMILES |
CC(=O)N1CC[C@@H]2CC[C@@H](N2C(=O)[C@@H](C1)NC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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